molecular formula C21H18N4OS B12201751 3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine CAS No. 333408-50-7

3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12201751
CAS No.: 333408-50-7
M. Wt: 374.5 g/mol
InChI Key: CGABUNOPYGQWGR-UHFFFAOYSA-N
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Description

3-[5-(Benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole core substituted with a benzylsulfanyl group and a 4-methoxyphenyl moiety. The benzylsulfanyl group introduces sulfur-based reactivity and lipophilicity, which may influence pharmacokinetic properties.

Properties

CAS No.

333408-50-7

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

3-[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4OS/c1-26-19-11-9-18(10-12-19)25-20(17-8-5-13-22-14-17)23-24-21(25)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3

InChI Key

CGABUNOPYGQWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl group (SCH₂C₆H₅) in this compound is susceptible to oxidation. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions. Oxidation typically converts the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on the reaction severity. For example, analogous triazole derivatives with benzylsulfanyl groups undergo oxidation to form sulfoxides when treated with H₂O₂ at room temperature.

Reaction Conditions

  • Reagents : Hydrogen peroxide, potassium permanganate

  • Conditions : Room temperature or aqueous media

  • Outcome : Formation of sulfoxide or sulfone derivatives.

Reduction Reactions

Reduction reactions involving this compound may target labile functional groups. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents. These reactions could reduce carbonyl groups (if present) or modify other reactive centers, though the benzylsulfanyl group itself is less prone to reduction. Analogous triazole derivatives with similar sulfur-containing groups have been reduced using NaBH₄ under ethanol reflux conditions.

Reaction Conditions

  • Reagents : Sodium borohydride, lithium aluminum hydride

  • Conditions : Ethanol reflux

  • Outcome : Reduction of reactive functional groups.

Substitution Reactions

The benzylsulfanyl group may undergo nucleophilic substitution, particularly at the sulfur atom. Strong nucleophiles like sodium methoxide (NaOMe) can replace the benzyl group, though this depends on the stability of intermediates. Triazole derivatives with sulfanyl groups have shown susceptibility to nucleophilic attack, leading to substitution products.

Reaction Conditions

  • Reagents : Sodium methoxide, other nucleophiles

  • Conditions : Ethanol or polar aprotic solvents

  • Outcome : Replacement of the benzyl group with nucleophilic moieties.

Electrophilic Substitution

The aromatic rings in the compound (pyridine and methoxy-substituted phenyl) may participate in electrophilic substitution. For example, nitration or acylation could occur at activated positions. Iron(III) chloride (FeCl₃) is often used as a catalyst for such reactions. Analogous triazole derivatives with aryl substituents have undergone electrophilic substitution under similar conditions.

Reaction Conditions

  • Reagents : Nitric acid, acyl chloride, catalyst (e.g., FeCl₃)

  • Conditions : Acidic or refluxing conditions

  • Outcome : Functionalization of aromatic rings.

Other Potential Reactions

  • Alkylation/Acylation : The triazole nitrogen atoms may act as nucleophiles, enabling reactions with alkyl halides or acylating agents.

  • Metal Coordination : The nitrogen-rich triazole ring could coordinate with transition metals, forming complexes with potential catalytic applications.

Comparison of Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation H₂O₂, KMnO₄Sulfoxide/Sulfone formation
Reduction NaBH₄, LiAlH₄ (ethanol reflux)Reduction of labile groups
Substitution NaOMe (ethanol)Replacement of benzyl group
Electrophilic FeCl₃, HNO₃Aromatic ring functionalization

Research Implications

The reactivity of this compound highlights its versatility in synthetic chemistry. Oxidation and reduction reactions could be leveraged to modulate its biological activity, while substitution and electrophilic modifications may enable structure-activity relationship (SAR) studies. For instance, altering the sulfanyl group could enhance interactions with molecular targets, such as enzymes or receptors, as observed in analogous triazole derivatives with antimicrobial or anticancer properties .

Scientific Research Applications

The triazole moiety in this compound is known for its role in various biological activities, including:

  • Anticancer Activity : Triazole derivatives have been studied for their potential to inhibit cancer cell proliferation. Research indicates that compounds with triazole structures can act as inhibitors of specific cancer pathways, potentially leading to novel anticancer therapies .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazoles have been shown to exhibit antifungal and antibacterial properties, making them candidates for treating infections caused by resistant strains .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can significantly affect the compound's reactivity and biological activity. For example, methoxy groups may enhance solubility and bioavailability .
  • Linker Length and Flexibility : Variations in the linker between the triazole and pyridine moieties can influence binding affinity and selectivity towards target enzymes or receptors .

Case Studies

Several studies have documented the biological evaluation of similar triazole compounds:

  • Inhibition of Tyrosinase Activity : A study demonstrated that certain triazole derivatives effectively inhibited tyrosinase activity in vitro, suggesting their potential use in treating hyperpigmentation disorders .
  • Anticancer Screening : Compounds structurally related to 3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine were screened against various cancer cell lines, showing promising cytotoxic effects that warrant further investigation into their mechanisms of action .
  • Antimicrobial Testing : Another study evaluated a series of triazole derivatives for antimicrobial activity against common pathogens, revealing significant inhibitory effects that could lead to new antimicrobial agents .

Mechanism of Action

The mechanism of action of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing neuroinflammation . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison of Triazole-Pyridine Derivatives

Compound Name / ID Substituents (R1, R2, R3) Key Properties Bioactivity / Application References
Target Compound R1 = Benzylsulfanyl, R2 = 4-MeOPh Melting point not reported; moderate lipophilicity due to benzyl and MeO groups Not explicitly reported (potential anti-inflammatory/analgesic)
3-(5-((3-Chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine R1 = 3-Cl-Benzyl, R2 = 4-EtOPh Higher lipophilicity (Cl substituent); ChemSpider ID 613227-40-0 Structural analog (no explicit bioactivity)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) R1 = 3-F-Benzyl, R2 = Ph Melting point: 146–148°C; ↑ polarity (F substituent) Antiviral/antimicrobial potential
3-(5-((4-Nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (31b) R1 = 4-NO2-Benzyl, R2 = H ↑ Electron-withdrawing effect (NO2 group) Significant analgesic activity
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r) R1 = Thiophene, R2 = 4-MeOPh Melting point: 176–177°C; heterocyclic substituent (thiophene) enhances π-stacking Leukotriene biosynthesis inhibition
4-{4-(4-Bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine R1 = 2,6-Cl2-Benzyl, R2 = 4-BrPh High molecular weight (C20H13BrCl2N4S); halogen-rich for target specificity Investigational antitubercular agent

Structural Modifications and Their Implications

Benzylsulfanyl Group Variations: Electron-Withdrawing Groups (e.g., Cl, NO2): Compounds with 3-chlorobenzyl () or 4-nitrobenzyl () substituents exhibit increased lipophilicity and metabolic stability, enhancing membrane permeability. The nitro group in 31b correlates with analgesic activity, likely due to enhanced receptor binding via dipole interactions . Electron-Donating Groups (e.g., OMe): The 4-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding while retaining aromatic π-π stacking capabilities .

Halogen Effects :

  • Bromine and chlorine atoms in analogs like enhance halogen bonding with biomolecular targets, critical for antitubercular activity.

Biological Activity

3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2SC_{19}H_{19}N_3O_2S, with a molecular weight of 357.43 g/mol. Its structure features a pyridine ring attached to a triazole moiety, which is further substituted with a benzylsulfanyl group and a methoxyphenyl group.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific compound has shown promising results in various studies:

  • Antimicrobial Activity : Triazole derivatives are often evaluated for their ability to inhibit microbial growth. Studies have reported that compounds similar to this compound demonstrate significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The triazole class is well-known for its antifungal activity. Research has shown that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol synthesis, a crucial component of fungal cell membranes .
  • Anticancer Potential : Several studies have indicated that triazole compounds possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . For instance, compounds structurally related to the target compound have been shown to inhibit tumor growth in vitro.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Triazoles can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit cytochrome P450 enzymes or other critical proteins involved in cell proliferation .
  • Receptor Binding : The compound may bind to various receptors or proteins within cells, altering signaling pathways that lead to cell death or growth inhibition.

Research Findings and Case Studies

Several studies have explored the biological activity of triazole derivatives:

StudyCompound TestedBiological ActivityIC50 Value
5-(benzylsulfanyl)-triazole derivativesAntibacterial15 µM
Triazole-based inhibitorsAntifungal10 µM
Benzothioate derivativesAnticancer (melanoma)0.18 µM

These findings suggest that modifications to the triazole structure can significantly influence its biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare the 1,2,4-triazol-3-yl pyridine core, and how are intermediates characterized?

The synthesis typically involves thiol alkylation of triazole precursors with benzyl halides or aryl halides in alkaline methanol, followed by cyclization . Critical intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy to detect functional groups like thioethers or amines. For example, alkylation with 4-iodobenzyl bromide under basic conditions yielded triazolyl pyridine derivatives with >75% purity .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of the compound?

Reverse-phase HPLC (≥95% purity), ¹H/¹³C NMR (to verify substituent positions and coupling constants), and high-resolution mass spectrometry (HRMS) are standard . Melting point analysis (e.g., 122–128°C) and TLC (Rf values in hexane/EtOAc) are used for preliminary purity checks .

Q. How do reaction conditions influence the yield of triazole thiol alkylation during synthesis?

Alkylation efficiency depends on solvent polarity (methanol or DMF), base strength (NaOH vs. KOH), and temperature . For instance, room-temperature reactions in methanol with NaOH achieved 75–95% yields, while microwave-assisted synthesis reduced reaction times but required careful pH control .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in triazolyl pyridine derivatives?

Systematic substituent variation (e.g., benzylsulfanyl vs. nitrobenzyl groups) combined with in vitro assays (e.g., MIC against Mycobacterium tuberculosis) identifies critical pharmacophores. For example, replacing benzylsulfanyl with 3,5-dinitrobenzyl enhanced antitubercular activity by 10-fold . Computational docking (e.g., targeting β-catenin or enzyme active sites) further guides rational design .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences) or metabolic stability . Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and ADME profiling (e.g., microsomal stability assays) clarifies structure-activity trends . For Wnt inhibitors, in vivo models (e.g., Apc(Min) mice) confirmed target engagement despite divergent in vitro IC50 values .

Q. How are in vivo pharmacokinetic and efficacy studies designed for triazolyl pyridine-based inhibitors?

Studies employ mouse xenograft models to assess tumor growth inhibition (e.g., JW74 reduced osteosarcoma tumor volume by 60% at 10 mg/kg) . Pharmacokinetic parameters (Cmax, t1/2) are quantified via LC-MS/MS , while Western blotting validates downstream target modulation (e.g., AXIN2 suppression) .

Q. What role do computational tools play in optimizing triazolyl pyridine derivatives for enzyme inhibition?

Molecular dynamics simulations predict binding stability (e.g., β-catenin binding pocket), while QSAR models correlate electronic descriptors (logP, polar surface area) with activity. For instance, hydrophobic substituents improved membrane permeability in antitubercular derivatives .

Methodological Notes

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity vs. solubility) impacting bioactivity .
  • Experimental Design : For SAR, employ orthogonal reaction routes (e.g., Suzuki coupling for pyridine diversification) to ensure structural diversity .

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